

Application Notes and Protocols for Protein Labeling with 1-Isothiocyanato-4-phenoxybenzene

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Compound of Interest

Compound Name: 1-Isothiocyanato-4-phenoxybenzene

Cat. No.: B1267209

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isothiocyanato-4-phenoxybenzene is an organic compound featuring a reactive isothiocyanate ($-N=C=S$) group. This functional group allows for covalent modification of proteins, making it a valuable tool in bioconjugation, diagnostics, and drug development. The isothiocyanate moiety readily reacts with nucleophilic residues on proteins, primarily the primary amines of lysine residues and the N-terminus, to form stable thiourea bonds.^{[1][2][3][4]} This covalent linkage is crucial for applications requiring stable attachment of a modifying group to a protein. This document provides detailed protocols and application notes for the use of **1-isothiocyanato-4-phenoxybenzene** in protein labeling.

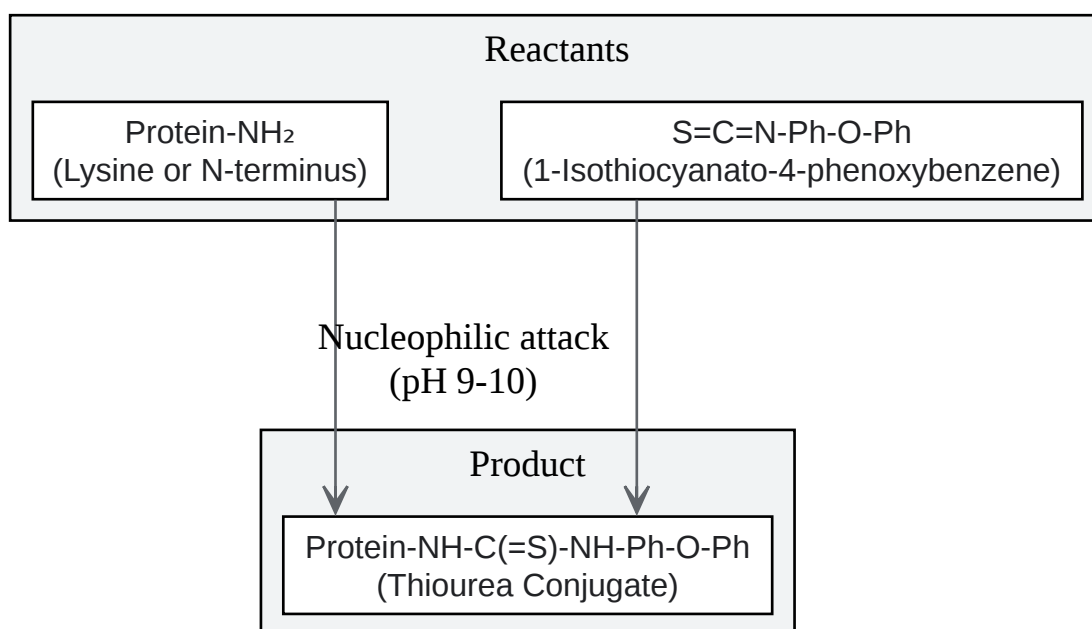
Chemical Properties

A summary of the key chemical and physical properties of **1-isothiocyanato-4-phenoxybenzene** is provided in the table below.

Property	Value	Reference
Molecular Formula	C13H9NOS	[5]
Molecular Weight	227.28 g/mol	[5]
Appearance	(Not specified in search results)	
Melting Point	66-68°C	[6]
Boiling Point	441°C at 760 mmHg	[6]
Density	1.21 g/cm ³	[6]

Reaction Mechanism and Specificity

The isothiocyanate group of **1-isothiocyanato-4-phenoxybenzene** is an electrophile that reacts with nucleophilic groups on proteins. The primary targets are the ϵ -amino group of lysine residues and the α -amino group at the N-terminus.[2][4] The reaction forms a stable thiourea linkage. While isothiocyanates can also react with thiol groups of cysteine residues to form dithiocarbamate adducts, the reaction with amines is favored at alkaline pH (typically pH 9-11). [1][3] The stability of the resulting thiourea bond is generally considered high, although some studies suggest potential instability in certain in vivo contexts.[7]



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Figure 1: Reaction of **1-isothiocyanato-4-phenoxybenzene** with a primary amine on a protein.

Experimental Protocols

The following protocols provide a general framework for labeling proteins with **1-isothiocyanato-4-phenoxybenzene**. Optimization may be required for specific proteins and applications.

Protocol 1: General Protein Labeling

Materials:

- Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
- **1-Isothiocyanato-4-phenoxybenzene**
- Dimethyl sulfoxide (DMSO) or other suitable organic solvent
- Labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the labeling reaction.
- Reagent Preparation:
 - Prepare a stock solution of **1-isothiocyanato-4-phenoxybenzene** in DMSO. The concentration should be determined based on the desired molar excess for the labeling reaction.

- Labeling Reaction:
 - Slowly add the desired molar excess of the **1-isothiocyanato-4-phenoxybenzene** stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.[8]
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to a final concentration of approximately 100 mM to consume any unreacted isothiocyanate.
 - Incubate for 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove unreacted **1-isothiocyanato-4-phenoxybenzene** and byproducts by size-exclusion chromatography or dialysis.
- Characterization and Storage:
 - Determine the degree of labeling (DOL), which is the average number of modifier molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry or UV-Vis spectroscopy if the modifier has a distinct absorbance profile.
 - Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[8]

Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry

Materials:

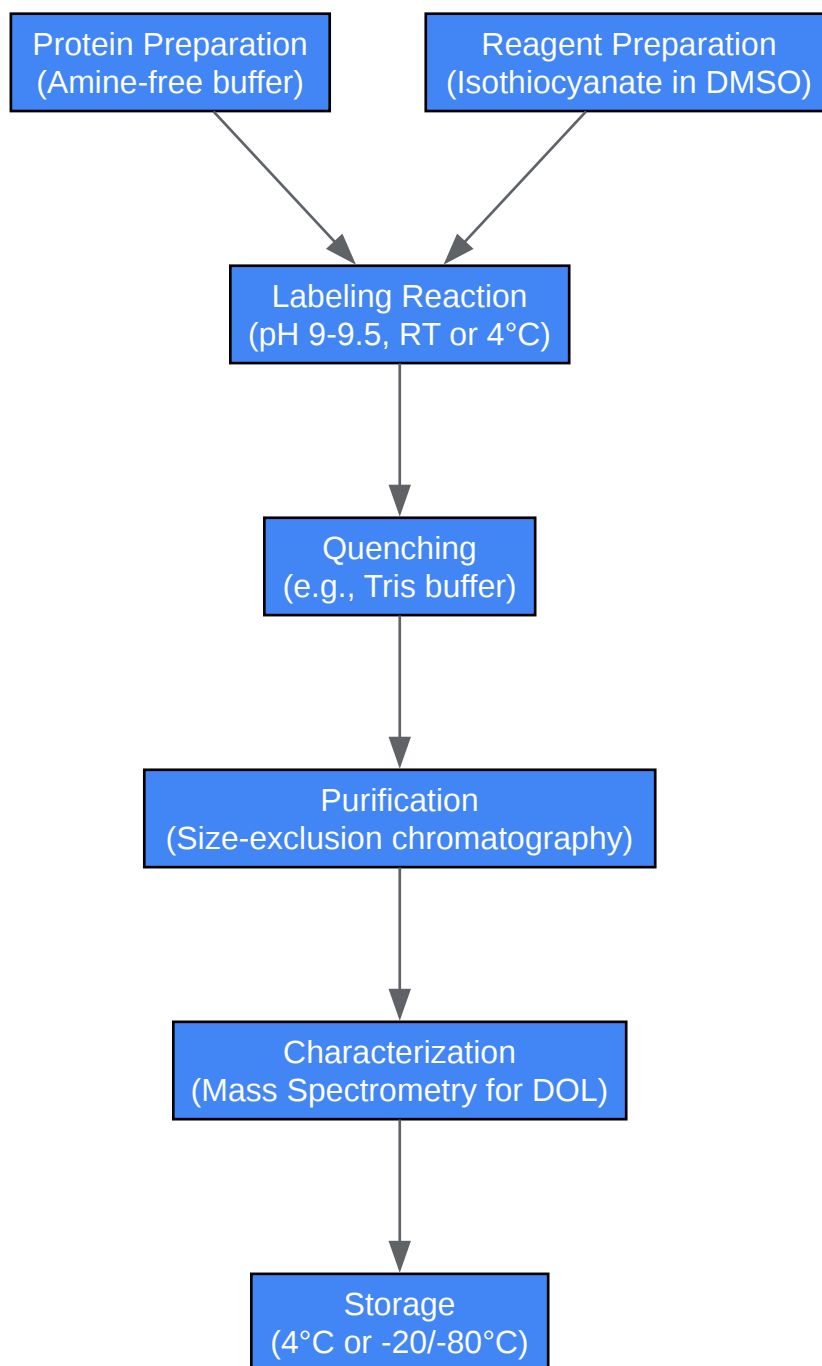
- Labeled protein from Protocol 1

- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

- Sample Preparation:
 - Prepare the labeled protein sample according to the mass spectrometer's requirements. This may involve buffer exchange and dilution.
- Mass Spectrometry Analysis:
 - Acquire the mass spectrum of the unlabeled (native) protein and the labeled protein.
- DOL Calculation:
 - Calculate the mass difference between the labeled and unlabeled protein.
 - Divide the mass difference by the molecular weight of **1-isothiocyanato-4-phenoxybenzene** (227.28 g/mol) to determine the average number of attached molecules (DOL).

Experimental Workflow



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Figure 2: General workflow for protein labeling with **1-isothiocyanato-4-phenoxybenzene**.

Applications in Research and Drug Development

The ability to covalently modify proteins with **1-isothiocyanato-4-phenoxybenzene** opens up a range of applications:

- **Attachment of Payloads:** The phenoxybenzene group can serve as a linker for attaching other molecules of interest, such as drugs, imaging agents, or other functional moieties, to a target protein.
- **Biophysical Studies:** Introduction of the phenoxybenzene group can alter the physicochemical properties of a protein, allowing for studies on protein folding, stability, and interactions.
- **Development of Bioconjugates:** This reagent can be used in the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics where stable linkage of a small molecule is required.

Troubleshooting

Problem	Possible Cause	Solution
Low Labeling Efficiency	- Insufficient molar excess of the isothiocyanate.	- Increase the molar ratio of isothiocyanate to protein.
- Protein is not stable at the labeling pH.	- Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions.	
- Presence of competing primary amines in the buffer.	- Ensure the use of an amine-free buffer for the protein solution.	
Protein Precipitation	- High concentration of organic solvent from the isothiocyanate stock solution.	- Minimize the volume of the organic solvent added. Add the reagent slowly with gentle mixing.
- Protein instability under the reaction conditions.	- Optimize buffer composition, pH, and temperature.	

Conclusion

1-Isothiocyanato-4-phenoxybenzene is a versatile reagent for the covalent modification of proteins. The protocols and information provided herein offer a comprehensive guide for its

application in protein labeling. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively utilize this compound for a variety of applications in life sciences and drug development.

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